ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate
Description
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a β-keto ester featuring a 1,3-thiazole heterocycle substituted at the 4-position. The thiazole ring, containing both sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule. This compound is of interest in synthetic organic chemistry, particularly in the preparation of heterocyclic scaffolds via reactions such as flash vacuum pyrolysis (FVP) .
Properties
CAS No. |
887411-81-6 |
|---|---|
Molecular Formula |
C8H8NO3S- |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1,3-thiazole-4-carbonyl)butanoate |
InChI |
InChI=1S/C8H9NO3S/c1-2-5(8(11)12)7(10)6-3-13-4-9-6/h3-5H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
BESCVLZJXXFKJA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C1=CSC=N1)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in microbial and cancer cell growth.
Pathways: The compound may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth
Comparison with Similar Compounds
Heterocycle Substitution: Thiazole vs. Thiophene
Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES)
- Structure : Replaces the thiazole ring with a thiophene (2-thienyl group).
- Reactivity: KEES undergoes stereoselective bioreduction by ChKRED12 to yield (S)-3-hydroxy-3-(2-thienyl)propanoate with >99% enantiomeric excess (ee) .
- Comparison: The absence of nitrogen in thiophene reduces hydrogen-bonding capacity and alters electronic properties.
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Aromatic vs. Heteroaromatic Substituents
Ethyl 3-oxo-3-(phenyl)propanoate Derivatives
- Examples: Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate () Ethyl 3-oxo-3-(m-tolyl)propanoate ()
- Properties: Aryl substituents enhance lipophilicity and stability compared to heteroaromatic groups.
- Applications : Phenyl derivatives are often intermediates in drug synthesis (e.g., anticoagulants or anti-inflammatory agents).
Substituted Thiazole Derivatives
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate
- Structure: Features amino and methylthio groups on the thiazole ring.
- Reactivity: The amino group enhances nucleophilicity, while methylthio may participate in sulfur-mediated reactions (e.g., oxidation or cross-coupling). Such derivatives are valuable in synthesizing bioactive molecules, including antibiotics .
Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
Thermal Behavior and Decomposition Pathways
- Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate (): Undergoes FVP at 300–500°C to yield ethanol and heterocyclic products like 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one.
- Comparison: The 4-thiazolyl isomer may exhibit distinct decomposition pathways due to altered ring strain and electronic effects.
Biological Activity
Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is an organic compound with the molecular formula CHNOS. It belongs to a class of compounds known as thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and the mechanisms underlying these effects.
Overview of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Thiazole derivatives are recognized for their potential to inhibit microbial growth. This compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Studies have indicated that this compound can modulate inflammatory responses by influencing cytokine expression and enzyme activity involved in inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Cell Signaling Modulation : this compound appears to interact with various receptors and signaling molecules, potentially altering gene expression related to inflammation and cancer cell proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-oxo-3-(2-thiazolyl)propanoate | Thiazole ring at position 2 | Different biological activity profile |
| Ethyl 3-oxo-3-(4-thiazolyl)propanoate | Thiazole ring at position 4 | Variation in reactivity due to substitution |
| Ethyl 3-oxo-3-(1,3-benzothiazol-5-yl)propanoate | Benzothiazole instead of thiazole | Enhanced stability and different interaction patterns |
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays revealed that this compound induced apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC values indicating potent cytotoxicity .
- Inflammatory Response Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokines in cellular models of inflammation. This suggests its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
